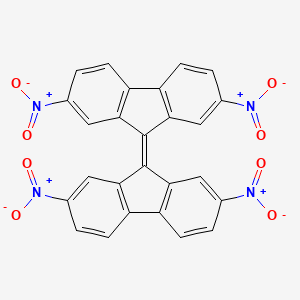
9-(2,7-Dinitro-9H-fluoren-9-ylidene)-2,7-dinitro-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2,7-Dinitro-9H-fluoren-9-ylidene)-2,7-dinitro-9H-fluorene is a complex organic compound characterized by its unique structure, which includes multiple nitro groups attached to a fluorene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,7-Dinitro-9H-fluoren-9-ylidene)-2,7-dinitro-9H-fluorene typically involves the nitration of fluorene derivatives. The process begins with the preparation of the fluorene backbone, followed by the introduction of nitro groups through nitration reactions. Common reagents used in these reactions include nitric acid and sulfuric acid, which facilitate the addition of nitro groups to the aromatic rings of the fluorene structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, with temperature, concentration, and reaction time being critical parameters.
Análisis De Reacciones Químicas
Types of Reactions
9-(2,7-Dinitro-9H-fluoren-9-ylidene)-2,7-dinitro-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitro groups to amino groups, typically using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Various oxidized derivatives of the fluorene backbone.
Reduction: Amino derivatives of the original compound.
Substitution: Compounds with different functional groups replacing the nitro groups.
Aplicaciones Científicas De Investigación
9-(2,7-Dinitro-9H-fluoren-9-ylidene)-2,7-dinitro-9H-fluorene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 9-(2,7-Dinitro-9H-fluoren-9-ylidene)-2,7-dinitro-9H-fluorene involves its interaction with molecular targets through its nitro groups and aromatic rings. These interactions can lead to various biochemical effects, depending on the specific context and application. The compound may act as an electron acceptor or donor, influencing redox reactions and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2,7-Dinitrofluorene: Shares the fluorene backbone and nitro groups but lacks the additional nitro groups and the ylidenylidene linkage.
9-Nitrofluorene: Contains a single nitro group on the fluorene backbone.
2,4,7-Trinitrofluorene: Has three nitro groups attached to the fluorene structure.
Uniqueness
9-(2,7-Dinitro-9H-fluoren-9-ylidene)-2,7-dinitro-9H-fluorene is unique due to its multiple nitro groups and the ylidenylidene linkage, which confer distinct electronic and chemical properties. These features make it particularly valuable in applications requiring specific reactivity and stability.
Propiedades
Número CAS |
62799-40-0 |
|---|---|
Fórmula molecular |
C26H12N4O8 |
Peso molecular |
508.4 g/mol |
Nombre IUPAC |
9-(2,7-dinitrofluoren-9-ylidene)-2,7-dinitrofluorene |
InChI |
InChI=1S/C26H12N4O8/c31-27(32)13-1-5-17-18-6-2-14(28(33)34)10-22(18)25(21(17)9-13)26-23-11-15(29(35)36)3-7-19(23)20-8-4-16(30(37)38)12-24(20)26/h1-12H |
Clave InChI |
NAQUQCNTQIUVES-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])C(=C3C4=C(C=CC(=C4)[N+](=O)[O-])C5=C3C=C(C=C5)[N+](=O)[O-])C6=C2C=CC(=C6)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


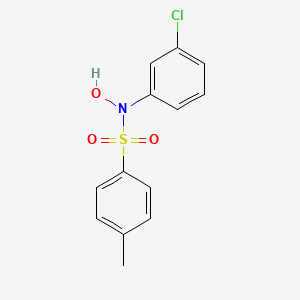
![1,1,1-Trifluoro-N-[4-methyl-2-(phenylsulfanyl)phenyl]methanesulfonamide](/img/structure/B14517587.png)
![2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]-4-methoxyphenol](/img/structure/B14517600.png)
![4-[(1,2-Diphenylethenyl)(diethyl)silyl]morpholine](/img/structure/B14517607.png)
![Naphtho[2,3-b]furan-4,9-dione, 2-phenyl-](/img/structure/B14517608.png)
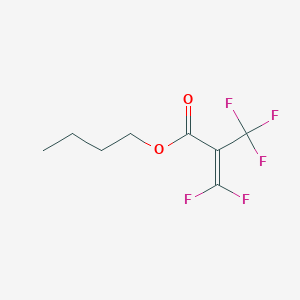
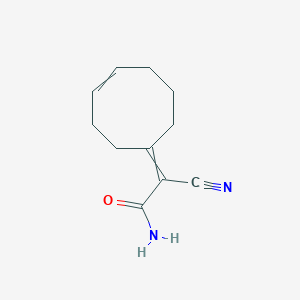
![2-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfinyl]pyrimidine](/img/structure/B14517632.png)
![N,N-Bis{[4-(2,2-dimethylpropanoyl)phenyl]methyl}-N'-methylurea](/img/structure/B14517643.png)
![4-[(4-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid](/img/structure/B14517646.png)

![3-[3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14517663.png)
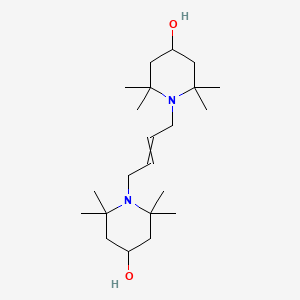
![1-Methyl-3,3-diphenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B14517682.png)
